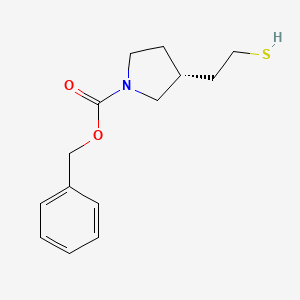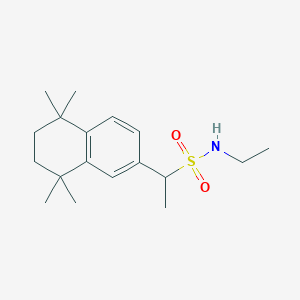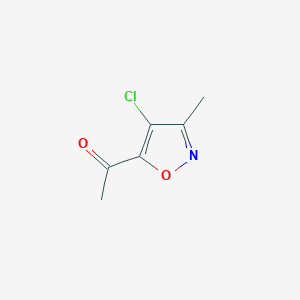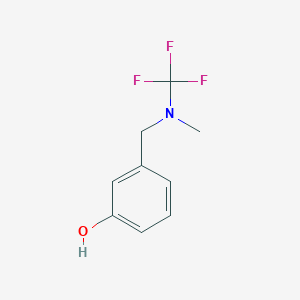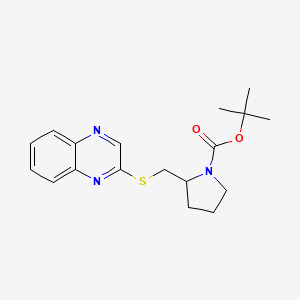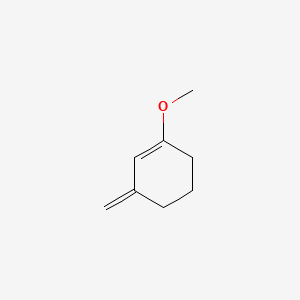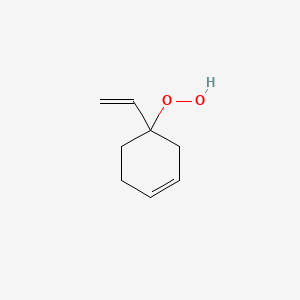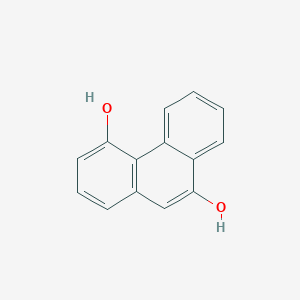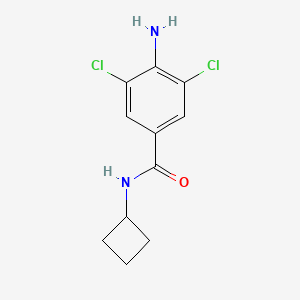
Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- is an organic compound with the molecular formula C11H12Cl2N2O It is a derivative of benzamide, characterized by the presence of amino, cyclobutyl, and dichloro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclobutylation: The amino group is then reacted with cyclobutyl halides under basic conditions to introduce the cyclobutyl group.
Chlorination: Finally, the compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 3 and 5 positions.
Industrial Production Methods: Industrial production of Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or sodium alkoxides in polar solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Benzamide, 4-amino-3,5-dichloro-: Lacks the cyclobutyl group, which may affect its biological activity and chemical properties.
Benzamide, 4-amino-N-cyclobutyl-2,6-dichloro-: Differently positioned chlorine atoms, which can influence its reactivity and interactions with molecular targets.
Benzamide, 4-amino-N-cyclobutyl-3,5-difluoro-: Fluorine atoms instead of chlorine, potentially altering its chemical stability and biological activity.
Uniqueness: Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- is unique due to the specific combination of amino, cyclobutyl, and dichloro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63887-22-9 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
4-amino-3,5-dichloro-N-cyclobutylbenzamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-4-6(5-9(13)10(8)14)11(16)15-7-2-1-3-7/h4-5,7H,1-3,14H2,(H,15,16) |
Clé InChI |
GBPFYZSRYXJENE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


